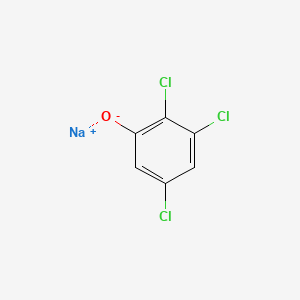

Sodium 2,3,5-trichlorophenolate

Description

Contextualization within Halogenated Phenol (B47542) Chemistry and its Salts

Halogenated phenols are a class of aromatic compounds characterized by a hydroxyl (-OH) group and one or more halogen atoms attached to a benzene (B151609) ring. The hydroxyl group is a strong activating group, meaning it increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic substitution reactions like halogenation ambeed.comwikipedia.org. This high reactivity allows for the synthesis of mono-, di-, or tri-substituted phenols, often without the need for a catalyst ambeed.com.

Academic Significance and Evolution of Research Trajectories

The academic significance of trichlorophenols and their salts has evolved considerably over time. Initially, compounds like the related isomer 2,4,5-trichlorophenol (B144370) were of great interest for their potent biocidal activity, leading to their widespread use as fungicides, herbicides, and preservatives nih.govnih.govepa.gov. The synthesis of these compounds, often through the hydrolysis of tetrachlorobenzene, was a key area of industrial and academic research prepchem.comgoogle.com.

However, the research trajectory shifted significantly with the discovery that certain synthesis routes, particularly for 2,4,5-trichlorophenol, could produce highly toxic dioxin byproducts under specific temperature and pressure conditions prepchem.comlibretexts.org. This led to restrictions on their use in many countries and spurred a new wave of research focused on the environmental fate, toxicology, and degradation of chlorophenols as persistent organic pollutants nih.gov. Modern research has moved towards more specialized applications and fundamental studies. For instance, investigations now explore the unique properties of specific isomers like 2,3,5-trichlorophenol (B165520) in advanced oxidation processes and its potential as a chemical intermediate in controlled synthetic pathways that avoid the formation of hazardous byproducts google.comresearchgate.net.

Scope and Fundamental Chemical Focus of Scholarly Investigations

Current scholarly investigations into Sodium 2,3,5-trichlorophenolate and its parent phenol are focused on specific aspects of their chemical nature and reactivity. A notable area of research is the study of their behavior in advanced oxidation processes. For example, studies on chemiluminescence have shown that among trichlorophenol (TCP) congeners, 2,3,5-trichlorophenol generates a particularly strong chemiluminescence signal researchgate.net. This type of research is fundamental to developing sensitive analytical methods for detecting and quantifying polyhalogenated aromatic environmental pollutants researchgate.net.

The synthesis of these compounds also remains a subject of academic inquiry, with a focus on developing cleaner and more selective methods. The chlorination of dichlorophenols is one route explored to produce specific trichlorophenol isomers with higher purity and fewer undesirable byproducts google.com. The parent compound, 2,3,5-trichlorophenol, is one of six trichlorophenol isomers, and research often involves comparative studies of the properties and reactivity of these different isomers nih.gov. The fundamental chemical properties, including molecular structure and computed descriptors, provide a foundation for these scholarly pursuits nih.gov.

Chemical Data Table

Below is a table summarizing key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | sodium;2,3,5-trichlorophenolate | nih.gov |

| CAS Number | 20226-63-5 | nih.gov |

| Molecular Formula | C₆H₂Cl₃NaO | nih.gov |

| Molecular Weight | 219.4 g/mol | nih.gov |

| Parent Compound | 2,3,5-Trichlorophenol | nih.gov |

Mentioned Chemical Compounds

Properties

CAS No. |

20226-63-5 |

|---|---|

Molecular Formula |

C6H2Cl3NaO |

Molecular Weight |

219.4 g/mol |

IUPAC Name |

sodium;2,3,5-trichlorophenolate |

InChI |

InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(9)5(10)2-3;/h1-2,10H;/q;+1/p-1 |

InChI Key |

CZAHHQCARWJIIX-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1[O-])Cl)Cl)Cl.[Na+] |

Origin of Product |

United States |

Molecular Structure, Spectroscopy, and Theoretical Foundations of Sodium 2,3,5 Trichlorophenolate

Structural Elucidation and Conformational Analysis of the Phenolate (B1203915) Anion

The structure of the 2,3,5-trichlorophenolate anion is defined by a benzene (B151609) ring substituted with three chlorine atoms and an oxygen anion. The positions of the chlorine atoms at the 2, 3, and 5 carbons of the aromatic ring create an asymmetric substitution pattern. This asymmetry influences the electronic distribution and geometry of the molecule.

The formation of the phenolate anion from its corresponding phenol (B47542), 2,3,5-trichlorophenol (B165520), involves the deprotonation of the hydroxyl group. This results in a negative charge that is delocalized across the aromatic system, primarily residing on the oxygen atom and the carbon atoms at the ortho and para positions relative to the oxygen. However, the presence of electron-withdrawing chlorine atoms significantly modifies this electron distribution.

Conformational analysis of the 2,3,5-trichlorophenolate anion is primarily concerned with the orientation of the substituents relative to the benzene ring. The carbon-chlorine and carbon-oxygen bonds lie within the plane of the aromatic ring. The interaction with the sodium cation (Na⁺) is principally ionic, with the cation situated near the negatively charged oxygen atom. The specific coordination and the potential for intermolecular interactions in the solid state can lead to different crystalline arrangements.

Advanced Spectroscopic Characterization Methods for Molecular Architecture

Spectroscopic techniques are pivotal in elucidating the detailed molecular architecture of Sodium 2,3,5-trichlorophenolate. Infrared and Raman spectroscopy probe the vibrational modes, while Nuclear Magnetic Resonance spectroscopy provides insights into the connectivity of atoms. Mass spectrometry is employed to determine the molecular weight and fragmentation behavior.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) Spectroscopy: The IR spectrum of the parent compound, 2,3,5-trichlorophenol, shows characteristic absorption bands that are also informative for the sodium salt, with expected shifts due to the formation of the phenolate ion. chemicalbook.comnist.gov Key vibrational modes include:

O-H Stretch: In the phenol, a broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl group. This band is absent in the sodium phenolate salt.

C-O Stretch: The C-O stretching vibration in phenols usually appears in the 1200-1300 cm⁻¹ range. In the phenolate, this bond gains more double bond character, causing a shift in its frequency.

Aromatic C-H Stretch: These vibrations are typically found above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. whitman.edu

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact positions depend on the substitution pattern.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. tandfonline.com For 2,3,5-trichlorophenol, the Raman spectrum would also exhibit characteristic peaks for the aromatic ring and the C-Cl bonds. chemicalbook.com The study of different crystal forms (polymorphs) of related compounds has shown that Raman spectroscopy can differentiate between them based on subtle shifts in the lattice vibrational modes. rsc.org

A general assignment of the principal vibrational modes for trichlorophenols is provided in the table below. The exact frequencies for this compound may vary.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3150 |

| Aromatic C=C Ring Stretch | 1400-1600 |

| C-O Stretch (in Phenolate) | 1250-1350 |

| In-plane C-H Bending | 1000-1300 |

| C-Cl Stretch | 600-800 |

| Out-of-plane C-H Bending | 750-900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Polymer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structural connectivity of this compound by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C. wisc.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,3,5-trichlorophenol provides a clear indication of the substitution pattern on the aromatic ring. chemicalbook.com In a typical aromatic region (6.5-8.0 ppm), the two remaining protons on the benzene ring of 2,3,5-trichlorophenol exhibit distinct signals. ucalgary.ca For 2,3,5-trichlorophenol, the proton at position 4 (H-4) and the proton at position 6 (H-6) would appear as doublets due to coupling with each other. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the hydroxyl group. jove.com The spectrum of 2,3,5-trichlorophenol shows two distinct signals for the aromatic protons. chemicalbook.com One proton appears at approximately 7.05 ppm and the other at 6.96 ppm. chemicalbook.com The coupling constant between these two protons is reported to be 2.4 Hz, which is typical for a meta-coupling. chemicalbook.com The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. rsc.org In the case of the sodium salt, this hydroxyl proton signal would be absent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Aromatic carbons typically resonate in the range of 110-160 ppm. jove.com For 2,3,5-trichlorophenolate, six distinct signals are expected for the six aromatic carbons due to the molecule's asymmetry. libretexts.orglibretexts.org The carbons bonded to chlorine atoms will show characteristic shifts, as will the carbon bonded to the oxygen atom (C-O). The chemical shift of the C-O carbon in phenolates is typically found at higher field compared to the corresponding phenol.

The following table summarizes the expected NMR data for the 2,3,5-trichlorophenolate anion. Exact chemical shifts can vary with solvent and concentration.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | H-4 | ~6.9-7.2 | d |

| ¹H | H-6 | ~6.8-7.1 | d |

| ¹³C | C-1 (C-O) | ~155-165 | s |

| ¹³C | C-2 (C-Cl) | ~120-130 | s |

| ¹³C | C-3 (C-Cl) | ~130-140 | s |

| ¹³C | C-4 | ~115-125 | d |

| ¹³C | C-5 (C-Cl) | ~125-135 | s |

| ¹³C | C-6 | ~110-120 | d |

Multiplicity: s = singlet, d = doublet

While NMR is a key technique for characterizing polymers, its application for this compound is focused on the elucidation of its small molecule structure.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns upon ionization. iaea.org The molecular weight of the parent compound, 2,3,5-trichlorophenol, is 197.45 g/mol . nist.gov

In a typical electron ionization (EI) mass spectrum of 2,3,5-trichlorophenol, a prominent molecular ion peak (M⁺˙) would be observed at m/z corresponding to its molecular weight. nist.gov Due to the presence of three chlorine atoms, this peak will be accompanied by characteristic isotopic peaks (M+2, M+4, M+6) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern is a clear indicator of a trichlorinated compound. libretexts.org

The fragmentation of chlorinated phenols is influenced by the positions of the chlorine substituents. nih.gov Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. whitman.edulibretexts.org For 2,3,5-trichlorophenol, key fragmentation patterns observed in its mass spectrum include:

Loss of CO: A common fragmentation for phenols, leading to a cyclopentadienyl (B1206354) cation derivative.

Loss of Cl: The loss of a chlorine radical (Cl˙) from the molecular ion is a frequent fragmentation pathway for chlorinated aromatic compounds. nih.gov

Loss of HCl: Elimination of a molecule of hydrogen chloride can also occur.

For the sodium salt, techniques like electrospray ionization (ESI) would likely be used, which would show a prominent peak for the 2,3,5-trichlorophenolate anion at m/z 195.9 (for the most abundant isotopes). Subsequent fragmentation (MS/MS) of this anion would provide further structural information. For instance, in the negative ion mode ESI-MS/MS of related trichlorophenols, the precursor ion [M-H]⁻ is selected and fragmented to produce characteristic product ions. nih.gov

The table below summarizes the expected key ions in the mass spectrum of 2,3,5-trichlorophenol.

| Ion | m/z (for ³⁵Cl) | Description |

| [C₆H₃Cl₃O]⁺˙ | 196 | Molecular Ion |

| [C₆H₃Cl₂O]⁺ | 161 | Loss of Cl |

| [C₅H₃Cl₃]⁺˙ | 168 | Loss of CO |

| [C₆H₂Cl₂O]⁺˙ | 160 | Loss of HCl |

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry and quantum mechanical modeling provide a theoretical framework to understand and predict the properties of this compound at the atomic and electronic levels. researchgate.net These methods are instrumental in complementing experimental data and providing insights into aspects that are difficult to measure directly.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the properties of chlorinated phenols and their corresponding phenolate anions. nih.govnih.gov These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Molecular Geometry and Stability: DFT calculations can optimize the geometry of the 2,3,5-trichlorophenolate anion, providing theoretical values for bond lengths and angles. These calculations can also determine the relative stabilities of different isomers of trichlorophenol, which has been the subject of computational studies. nih.gov

Electronic Properties and Reactivity: The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. nih.govacs.org The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. nih.govacs.org For the 2,3,5-trichlorophenolate anion, the HOMO is expected to be localized on the phenolate oxygen and the aromatic ring, while the LUMO is likely a π* orbital of the aromatic system.

Electron-withdrawing substituents like chlorine generally lower the energy of the HOMO and LUMO and can affect the HOMO-LUMO gap. nih.gov The reactivity of chlorinated phenols with radicals, such as the hydroxyl radical, has been studied, and a general trend of lower reactivity with a higher degree of chlorination has been observed. doi.org The reaction of chlorophenolates to form more complex compounds has also been investigated using DFT, highlighting the complex chemistry involved. nih.gov

Computational methods can also predict various reactivity descriptors, such as the electrostatic potential surface, which indicates regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack, respectively. acs.org

The following table presents a conceptual summary of the type of data that can be obtained from electronic structure calculations for the 2,3,5-trichlorophenolate anion.

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides theoretical bond lengths and angles. |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. researchgate.net |

| Electrostatic Potential Map | Visualizes electron density distribution and predicts sites of reaction. |

| Mulliken or Natural Population Analysis | Quantifies the charge distribution on each atom. |

These computational approaches provide a powerful complement to experimental studies, offering a deeper understanding of the molecular structure and reactivity of this compound.

Thermochemical Analysis of Formation and Reaction Enthalpies

Thermochemical analysis provides fundamental insights into the stability and energy changes associated with chemical compounds. For this compound, this analysis would focus on key parameters such as the standard enthalpy of formation (ΔHf°) and the enthalpies of relevant reactions. The standard enthalpy of formation quantifies the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. This value is a critical indicator of the compound's intrinsic stability.

Reaction enthalpies, which describe the heat absorbed or released during a chemical reaction, are also of significant interest. For instance, the enthalpy of neutralization, which is the heat change when an acid and a base react to form a salt and water, would be a key thermochemical property for the formation of this compound from 2,3,5-trichlorophenol.

In the absence of direct experimental values for 2,3,5-trichlorophenolate, data for related isomers such as 2,4,5-trichlorophenol (B144370) can offer a point of comparison. For 2,4,5-trichlorophenol, the enthalpy of fusion (ΔHfus) has been reported as 21.59 kJ/mol, and the enthalpy of vaporization (ΔHvap) is approximately 54.5 kJ/mol. nist.gov These values provide an indication of the energy required for phase transitions in a similar molecule, though it is important to note that isomeric differences will affect the precise values.

Table 1: Representative Thermochemical Data for a Trichlorophenol Isomer

| Property | Value | Compound |

| Enthalpy of Fusion | 21.59 kJ/mol | 2,4,5-Trichlorophenol |

| Enthalpy of Vaporization | 54.5 kJ/mol | 2,4,5-Trichlorophenol |

Note: Data for 2,4,5-trichlorophenol is presented for illustrative purposes due to the lack of publicly available data for 2,3,5-trichlorophenolate.

Quantitative Structure-Activity Relationships (QSARs) Applied to Chemical Reactivity and Transformation Rates

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to predict the chemical reactivity and biological activity of compounds based on their molecular structure. mdpi.com These models establish a mathematical relationship between the structure-derived properties of a series of compounds and their observed activities. For this compound, QSAR studies can provide valuable predictions of its behavior in various chemical and biological systems, including its transformation rates.

QSAR studies on chlorophenols have demonstrated that their biological and chemical activities are strongly influenced by specific molecular descriptors. nih.govnih.gov These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Key Molecular Descriptors in QSAR Models for Chlorophenols:

Electronic Descriptors: These parameters describe the electronic properties of the molecule. The Hammett constant (σ) is a classic example, quantifying the electron-withdrawing or electron-donating nature of substituents on the aromatic ring. The position of the chlorine atoms on the phenol ring significantly influences the acidity (pKa) and the reactivity of the molecule.

Steric Descriptors: These relate to the size and shape of the molecule. Parameters such as molar refractivity (MR) and the Taft steric parameter (Es) are often used. The arrangement of chlorine atoms in 2,3,5-trichlorophenolate will create a specific steric hindrance around the phenolic hydroxyl group, affecting its interaction with other molecules.

Hydrophobic Descriptors: The octanol-water partition coefficient (log Kow or log P) is the most common hydrophobic descriptor. It measures the lipophilicity of the compound, which is crucial for its transport and distribution in biological and environmental systems.

A study on the effects of 22 different chlorinated phenols on isolated chloroplasts found that di-, tri-, and pentachloro substitution significantly enhanced their uncoupling activity in photosynthesis. nih.gov The QSAR models developed in this study revealed a strong correlation between the uncoupling activity and both steric and electronic parameters. nih.gov Specifically, ortho-substitution (at positions 2 and 6) was found to be unfavorable for this activity. nih.gov

Another QSAR study focusing on the toxicity of chlorophenols to L929 cells identified the octanol-water partition coefficient (log Kow) and a steric descriptor (perimeter of the efficacious section) as the most dominant predictive factors for toxicity. nih.gov This highlights the importance of both hydrophobicity and molecular shape in determining the biological impact of these compounds.

While specific QSAR models exclusively for this compound are not detailed in the available literature, the principles derived from broader studies on chlorophenols are directly applicable. By calculating the relevant molecular descriptors for 2,3,5-trichlorophenolate, its reactivity and transformation rates can be estimated using established QSAR models for this class of compounds.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Chlorophenols

| Descriptor Type | Descriptor | Description |

| Hydrophobic | log Kow | Octanol-water partition coefficient, indicates lipophilicity. |

| Electronic | pKa | Acid dissociation constant, indicates the acidity of the phenolic proton. |

| Electronic | σ (Hammett constant) | Quantifies the electronic effect of substituents on the aromatic ring. |

| Steric | MR (Molar Refractivity) | Relates to the volume and polarizability of the molecule. |

| Topological | 1χv (Molecular Connectivity Index) | Describes the degree of branching in the molecule. |

Synthetic Methodologies and Derivatization Chemistry of Sodium 2,3,5 Trichlorophenolate

Synthetic Routes and Methodologies for its Preparation

The synthesis of sodium trichlorophenolates, including the 2,3,5-isomer, can be approached through various pathways, differing in scale, precursors, and reaction conditions. The primary method involves the formation of the corresponding trichlorophenol, which is then converted to its sodium salt.

Historically, the industrial production of sodium trichlorophenolates, particularly the 2,4,5-isomer, was dominated by the alkaline hydrolysis of tetrachlorobenzenes. prepchem.comgoogle.com This process involves reacting a specific tetrachlorobenzene isomer with sodium hydroxide (B78521), typically in a solvent like methanol (B129727) or ethylene (B1197577) glycol, under elevated temperature and pressure. prepchem.comgoogle.com For the synthesis of sodium 2,4,5-trichlorophenolate (B1259039), the starting material is 1,2,4,5-tetrachlorobenzene (B31791). prepchem.com The reaction proceeds via a presumed 2,4,5-trichloroanisole (B1595709) intermediate when methanol is used as the solvent. prepchem.com

The reaction conditions are critical and must be carefully controlled to minimize the formation of hazardous byproducts. prepchem.com A German patent described a process where a methanolic sodium hydroxide solution is gradually added to molten 1,2,4,5-tetrachlorobenzene at temperatures between 140°C and 250°C, with 175°C being particularly favorable. google.com The pressure in the autoclave can range from 17 to 49 atmospheres, and the total reaction time is approximately 3 to 8 hours. google.com After the reaction, unreacted methanol is typically recovered via steam distillation. google.com

Another industrial approach involves the direct chlorination of phenol (B47542) or dichlorophenols. google.comchemicalbook.com For instance, a method for producing 2,4,5-trichlorophenol (B144370) involves the chlorination of 2,5-dichlorophenol (B122974) in a liquid inert polar aprotic medium, such as 1,2-dichloroethane, often with a Lewis acid catalyst like aluminum chloride. google.com The resulting trichlorophenol is then treated with a base, like sodium hydroxide, to yield the sodium salt. epo.org Controlling the temperature, between 0°C and 20°C, is believed to favor the formation of the desired 2,4,5-isomer. google.com

Table 1: Industrial Synthesis Parameters for Sodium Trichlorophenolates

| Parameter | Alkaline Hydrolysis of Tetrachlorobenzene | Direct Chlorination of Dichlorophenol |

|---|---|---|

| Precursor | 1,2,4,5-Tetrachlorobenzene | 2,5-Dichlorophenol |

| Primary Reagent | Sodium Hydroxide | Chlorine |

| Solvent/Medium | Methanol or Ethylene Glycol | 1,2-Dichloroethane or Nitrobenzene (B124822) |

| Catalyst | Not applicable | Lewis Acid (e.g., Aluminum Chloride) |

| Temperature | 140°C - 250°C | 0°C - 20°C |

| Pressure | 17 - 49 atm | Atmospheric (typically) |

| Key Intermediate | 2,4,5-Trichloroanisole (presumed) | 2,4,5-Trichlorophenol |

On a laboratory scale, sodium 2,3,5-trichlorophenolate is typically prepared by reacting 2,3,5-trichlorophenol (B165520) with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium methoxide. A straightforward method involves dissolving phenol in a suitable solvent and adding the base, followed by removal of the solvent to isolate the salt. google.com

A more elaborate laboratory synthesis for the precursor, 2,4,5-trichlorophenol, which can be adapted for the 2,3,5-isomer, starts from 2,4,5-trichloroaniline (B140166). chemicalbook.comgoogle.com This process involves the diazotization of the aniline (B41778) with a nitrite (B80452) (e.g., sodium nitrite) in the presence of a strong acid like sulfuric acid, followed by hydrolysis of the resulting diazonium salt. chemicalbook.comgoogle.com For example, 2,4,5-trichloroaniline is dissolved in a sulfuric acid solution, cooled to around 8°C, and treated with aqueous sodium nitrite. chemicalbook.com The resulting diazonium salt is then added to a hot solution containing a copper salt, such as copper(II) sulfate (B86663), to facilitate the hydrolysis to 2,4,5-trichlorophenol. chemicalbook.com The product can then be extracted and purified. chemicalbook.com

Process optimization in the laboratory focuses on maximizing yield and purity. In chlorination reactions, the choice of catalyst and careful control of reaction temperature can significantly influence the isomer distribution of the product. google.comgoogle.com For the synthesis of 2,4,6-trichlorophenol (B30397), the use of mercaptoethylamine as a catalyst has been shown to reduce the formation of other isomers like 2,3,6- and 2,4,5-trichlorophenol, boosting the desired product's yield to over 96%. google.com Optimization of the final salt formation step may involve techniques like sweating crystallization to improve purity. google.com

Precursor Chemistry and Intermediate Compounds in Synthesis

The identity of the final sodium trichlorophenolate isomer is determined by the substitution pattern of its precursor. To synthesize this compound, one must start with a precursor that facilitates the introduction of chloro and hydroxyl groups at the 2, 3, and 5 positions of the benzene (B151609) ring.

The key precursor is 2,3,5-trichlorophenol . The synthesis of this specific phenol dictates the starting materials. A plausible, though less common, route would be the hydrolysis of 1,2,3,5-tetrachlorobenzene . nih.gov This reaction, analogous to the industrial synthesis of the 2,4,5-isomer from 1,2,4,5-tetrachlorobenzene, would replace one of the chlorine atoms with a hydroxyl group. prepchem.comnih.gov

Alternative pathways to the precursor phenol involve multi-step syntheses. A route developed to avoid certain hazardous byproducts in 2,4,5-trichlorophenol production starts with 1,2,4-trichlorobenzene (B33124). google.com This is first nitrated to form 1,2,4-trichloro-5-nitrobenzene. The nitro group is then reduced to an amine, yielding 2,4,5-trichloroaniline. This aniline is then converted to the phenol via a diazotization-hydrolysis sequence. google.com A similar pathway could theoretically be devised for the 2,3,5-isomer, likely starting from 1,2,4-trichlorobenzene and proceeding through different nitrated and aminated intermediates to ultimately form 2,3,5-trichlorophenol.

Table 2: Key Precursors and Intermediates for Trichlorophenol Synthesis

| Target Isomer | Primary Precursor | Key Intermediate(s) |

|---|---|---|

| 2,3,5-Trichlorophenol | 1,2,3,5-Tetrachlorobenzene | 2,3,5-Trichlorophenol |

| 2,4,5-Trichlorophenol | 1,2,4,5-Tetrachlorobenzene | 2,4,5-Trichlorophenol, 2,4,5-Trichloroanisole |

| 2,4,5-Trichlorophenol | 1,2,4-Trichlorobenzene | 1,2,4-Trichloro-5-nitrobenzene, 2,4,5-Trichloroaniline, 2,4,5-Trichlorobenzenediazonium salt |

| 2,4,6-Trichlorophenol | Phenol | 2,4-Dichlorophenol (B122985) |

Derivatization Reactions and Synthesis of Analogous Compounds

The phenolate (B1203915) oxygen of this compound is a nucleophile, making it a useful intermediate for synthesizing other compounds, particularly esters and ethers. nih.gov

Sodium trichlorophenolates readily undergo Williamson ether synthesis. In this reaction, the phenolate displaces a halide from an alkyl halide to form an ether. For example, reacting sodium 2,4,5-trichlorophenolate with chloroacetic acid is the key step in producing the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). google.com This reaction highlights the ability of the phenolate to serve as a nucleophile in substitution reactions. Similarly, reaction with other alkylating agents, such as dimethyl sulfate or ethyl bromide, would yield the corresponding methyl or ethyl ethers.

Esterification can be achieved by reacting the phenolate with an acyl halide or an acid anhydride. This reaction would form a trichlorophenyl ester, attaching the acyl group to the oxygen atom.

Phenolates, including substituted versions like sodium trichlorophenolate, are crucial in the synthesis of certain classes of polymers, most notably poly(phenylene ether)s (PPEs) and polyphenylene oxides (PPOs). wikipedia.org

One method for synthesizing PPEs involves a modified Ullmann ether synthesis, where an alkali-metal phenate reacts with a halogenated benzene in the presence of a copper catalyst. wikipedia.org This process builds the polymer chain through repeated ether linkages.

More common is the oxidative coupling of phenols to form PPOs. google.com In this process, a substituted phenol is polymerized in the presence of oxygen and a catalyst system, often containing copper and an amine like pyridine. wikipedia.orggoogle.com While typically employing alkyl-substituted phenols, the underlying principle involves the coupling of phenoxy radicals generated in situ. The presence of multiple chlorine atoms on the aromatic ring of 2,3,5-trichlorophenolate would significantly influence its reactivity in such polymerization reactions, likely affecting reaction rates and the properties of any resulting polymer. Furthermore, chlorinated phenols can undergo photolysis in aqueous solutions, leading to the substitution of chlorine atoms with hydroxyl groups, which can then lead to polymer formation.

Chemical Reactivity, Transformation Mechanisms, and Kinetic Studies

Acid-Base Equilibria and pH-Dependent Chemical Behavior of the Phenolate (B1203915) Anion

Sodium 2,4,5-trichlorophenolate (B1259039) is the sodium salt of 2,4,5-trichlorophenol (B144370). In aqueous solutions, it exists in a pH-dependent equilibrium with its corresponding acidic form, 2,4,5-trichlorophenol. The position of this equilibrium is dictated by the acid dissociation constant (pKa) of the phenol (B47542). The pKa for 2,4,5-trichlorophenol has been reported as 7.37 at 25°C and also as 7.43. nih.govuobabylon.edu.iq This pKa value indicates that in environments with a pH below approximately 7.4, the protonated (undissociated) 2,4,5-trichlorophenol form will be predominant. Conversely, in solutions with a pH above this value, the deprotonated 2,4,5-trichlorophenolate anion will be the major species.

Consequently, in typical ambient water systems with a pH ranging from 5 to 9, both the undissociated phenol and the dissociated phenolate anion are expected to coexist. uobabylon.edu.iq The pH of a saturated aqueous solution of sodium 2,4,5-trichlorophenolate sesquihydrate is strongly alkaline, ranging from 11.0 to 13.0, which reflects the basic nature of the phenolate salt. uobabylon.edu.iq

The pH of the medium significantly influences the degradation rate and pathways of chlorophenols. For the related compound 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), photocatalytic degradation rates are higher under alkaline conditions than in acidic environments. dtu.dk This enhancement in basic conditions is attributed to the increased availability of hydroxide (B78521) ions (OH⁻), which can be transformed into highly reactive hydroxyl radicals (•OH), the primary species responsible for degradation. dtu.dk In contrast, for electrocatalytic hydrodechlorination of 2,4,6-TCP, a neutral pH environment was found to be the most favorable for the reaction. acs.org

| Parameter | Value | Reference |

| pKa of 2,4,5-trichlorophenol | 7.37 (at 25°C) | nih.gov |

| pKa of 2,4,5-trichlorophenol | 7.43 | uobabylon.edu.iq |

| pH of saturated aqueous solution | 11.0 - 13.0 | uobabylon.edu.iq |

Oxidative Transformations and Radical Chemistry Pathways

The hydroxyl radical (•OH) is a powerful, non-selective oxidizing agent that reacts rapidly with 2,4,5-trichlorophenol (2,4,5-TCP). The reaction is characterized by a very high, near-diffusion-controlled rate constant of (1.2 ± 0.1) × 10¹⁰ M⁻¹ s⁻¹. globalauthorid.com The primary mechanism of this reaction is the electrophilic addition of the •OH radical to the aromatic ring, which leads to the formation of hydroxycyclohexadienyl radical intermediates. globalauthorid.com

Pulse radiolysis studies have provided direct evidence for the formation of two distinct •OH-adducts on the 2,4,5-TCP molecule. globalauthorid.com These adducts are formed at the C-3 and C-6 positions in approximately equal yields and possess different optical absorption spectra. globalauthorid.com The principal isomer is the 1,6-dihydroxy-2,4,5-trichlorocyclohexadienyl radical, which has a pKa of 4.8 ± 1.0. globalauthorid.com The formation of these adducts is a critical step in the oxidative degradation pathway, which can ultimately lead to ring cleavage and mineralization.

In addition to direct addition, the formation of the 2,4,5-trichlorophenoxyl radical (TCP-O•) can occur. This radical can be generated by the reaction of the 2,4,5-trichlorophenolate anion with the azide (B81097) radical (N₃•), a reaction that proceeds with a rate constant of (4.3 ± 0.8) × 10⁹ M⁻¹ s⁻¹. globalauthorid.com

| Reaction | Rate Constant (k) | Product(s) | Reference |

| •OH + 2,4,5-Trichlorophenol | (1.2 ± 0.1) × 10¹⁰ M⁻¹ s⁻¹ | Dihydroxy-2,4,5-trichlorocyclohexadienyl radicals | globalauthorid.com |

| N₃• + 2,4,5-Trichlorophenolate | (4.3 ± 0.8) × 10⁹ M⁻¹ s⁻¹ | 2,4,5-Trichlorophenoxyl radical | globalauthorid.com |

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is another reactive oxygen species capable of oxidizing phenolic compounds. Unlike radical species, ¹O₂ is not a free radical and typically reacts with electron-rich molecules. mdpi.com The degradation of chlorophenols via photosensitized oxidation involving singlet oxygen has been demonstrated. nih.gov In these processes, a photosensitizer absorbs light and transfers energy to ground-state triplet oxygen, generating ¹O₂. mdpi.comscripps.edu

Electrocatalytic oxidation offers a potent method for degrading persistent organic pollutants like chlorophenols. Studies on the related compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) have demonstrated high degradation efficiencies (over 99%) using metal-oxide-coated titanium anodes, such as Ti/SnO₂-Sb/Ce-PbO₂. scripps.edu The degradation process was found to follow pseudo-first-order kinetics. scripps.edu Key aromatic intermediates identified during the electro-oxidation of 2,4,5-T include 2,5-dichlorohydroquinone (B146588) and 2,5-dihydroxy-p-benzoquinone, indicating that the pathway involves hydroxylation and dechlorination steps. scripps.edu For 2,4,6-TCP, electrocatalytic hydrodechlorination using a palladium-manganese dioxide catalyst on nickel foam (Pd/MnO₂/Ni foam) has proven effective, with atomic hydrogen (H*) playing a crucial role in the dechlorination mechanism. acs.org

Heterogeneous catalysis provides another effective route for oxidation. Zero-valent iron (ZVI or Fe⁰) can be used to activate common peroxides like hydrogen peroxide (H₂O₂), peroxymonosulfate (B1194676) (PMS), and peroxydisulfate (B1198043) (PS) to generate powerful radicals for degradation. mdpi.com In the case of 2,4,6-TCP, the degradation efficiency followed the order H₂O₂ ≥ PMS > PS, with optimal performance observed at an acidic pH of 3.2. mdpi.com Furthermore, cobalt tetrasulfophthalocyanine (CoTSPc) has been shown to catalyze the oxidation of 2,4,5-TCP using hydrogen peroxide as the oxidant. mdpi.com

Photochemical and Sonochemical Degradation Mechanisms

Chlorinated phenols are susceptible to degradation upon exposure to ultraviolet (UV) light. noaa.gov The photochemical degradation (photolysis) of 2,4,5-trichlorophenol in aqueous solutions can be rapid, with reported half-lives as short as 40 to 60 minutes when irradiated with light of environmentally relevant wavelengths. noaa.gov The primary mechanism involves the absorption of photons, leading to the cleavage of carbon-chlorine bonds and the substitution of chlorine atoms with hydroxyl groups. noaa.gov This initial step is often followed by the formation of more complex polymeric substances. noaa.gov The presence of a photocatalyst like titanium dioxide (TiO₂) can significantly accelerate this process. uobabylon.edu.iq

Sonochemical degradation utilizes high-frequency ultrasound to induce chemical reactions. The process is driven by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of compounds and the formation of reactive species like hydroxyl radicals from water sonolysis. While specific studies on the sonochemical degradation of sodium 2,4,5-trichlorophenolate are limited, research on related chlorophenols like 2,4-dichlorophenol (B122985) has demonstrated the efficacy of ultrasound, often in combination with other advanced oxidation processes such as Fenton-like systems (e.g., US/Fe/EDTA), to enhance degradation rates. acs.org A hybrid approach combining pulse electric discharge (PED) with bioremediation has also been successfully applied to 2,4,5-TCP. The initial PED stage breaks down the parent compound into intermediates like dimethyldecene and dichloronaphthalenol, which are more amenable to subsequent biological mineralization. nih.gov

Condensation Reactions and Formation of Polyaromatic Byproducts

Under certain conditions, particularly elevated temperatures, 2,4,5-trichlorophenol and its sodium salt can undergo condensation reactions to form highly toxic polyaromatic byproducts. The most significant of these is the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govpjoes.com

The self-condensation of two molecules of a trichlorophenolate can lead to the formation of a PCDD. A notorious example is the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), one of the most toxic congeners in the dioxin family. nih.gov This reaction was a critical factor in industrial accidents, such as the Seveso disaster, where an uncontrolled temperature increase during the synthesis of 2,4,5-TCP from 1,2,4,5-tetrachlorobenzene (B31791) resulted in the release of large quantities of TCDD. Research has shown that heating 2,4,5-trichlorophenol to 600°C results in a high rate of TCDD formation.

These condensation reactions can also be catalyzed by surfaces. For instance, the condensation of 2,4,6-trichlorophenol on active carbon, especially in the presence of copper chloride, has been shown to produce PCDDs, mimicking the conditions found in the fly ash of municipal waste incinerators. In addition to dioxins and furans, the metabolic pathways of 2,4,5-TCP can also lead to the formation of dimerized byproducts, including dihydroxyhexachlorobiphenyl and dihydroxypentachlorodiphenyl ether.

Mechanistic Pathways to Polychlorinated Dibenzo-p-dioxins (PCDDs)

Sodium 2,4,5-trichlorophenolate is a well-established precursor to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a compound of significant toxicological concern. wikipedia.org The formation of TCDD from sodium 2,4,5-trichlorophenolate typically occurs under high-temperature conditions, often as an unintended byproduct in the synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and hexachlorophene. wikipedia.org

The primary mechanism for TCDD formation is the condensation of two molecules of sodium 2,4,5-trichlorophenolate. This reaction proceeds through a nucleophilic aromatic substitution pathway. One molecule of the phenolate acts as a nucleophile, attacking a carbon atom bearing a chlorine atom on a second molecule. This is followed by the elimination of a chloride ion and subsequent ring closure to form the dibenzo-p-dioxin (B167043) structure.

A key step in this process is the self-condensation reaction, which can be described as follows:

Nucleophilic Attack: The oxygen atom of a sodium 2,4,5-trichlorophenolate molecule attacks the 2-position of a second molecule. This position is activated towards nucleophilic attack by the adjacent chlorine and the phenoxide group.

Intermediate Formation: A transient intermediate is formed.

Chloride Elimination and Ring Closure: A chloride ion is eliminated, and a new ether linkage is formed, leading to the creation of a pre-dioxin molecule.

Second Ring Closure: An intramolecular cyclization occurs with the elimination of a second chloride ion to form the stable, planar TCDD molecule.

It has been observed that heating 2,4,5-trichlorophenol to 600°C results in a high formation rate of tetrachlorodibenzo(p)dioxin. nih.gov Additionally, isomeric rearrangements, such as the Smiles rearrangement, can occur during the reaction, leading to the formation of other TCDD isomers, for instance, 1,3,6,8-TCDD and 1,3,7,9-TCDD. core.ac.uk

Role of Free-Radical, Direct Condensation, and Anionic Mechanisms in Byproduct Formation

The formation of byproducts during the transformation of sodium 2,4,5-trichlorophenolate is governed by a complex interplay of different reaction mechanisms, including free-radical pathways, direct condensation, and anionic processes.

Direct Condensation: As described in the previous section, this is the primary pathway for the formation of TCDD. This mechanism involves the direct reaction between two molecules of sodium 2,4,5-trichlorophenolate.

Free-Radical Mechanisms: At elevated temperatures, homolytic cleavage of C-Cl or C-O bonds can occur, generating highly reactive radical species. The formation of surface-bound phenoxyl radicals is a critical step in the formation of PCDDs and polychlorinated dibenzofurans (PCDFs). nih.govcapes.gov.br These radicals can then couple in various ways to form a range of byproducts. For instance, the coupling of two phenoxyl radicals can lead to the formation of a peroxide bridge, which can then rearrange and eliminate chlorine to form PCDDs. Studies on related chlorophenols have shown that chlorinated phenyl radicals and chlorinated α-ketocarbenes also have significant potential for PCDD/F formation. nih.gov

Anionic Mechanisms: The initial deprotonation of 2,4,5-trichlorophenol to form the sodium salt is an anionic process. The resulting phenolate anion is a powerful nucleophile that drives the direct condensation reaction. The presence of a strong base and polar solvent can favor these anionic pathways.

The interplay of these mechanisms is summarized in the table below:

| Mechanism | Description | Key Intermediates | Resulting Byproducts |

| Direct Condensation | Nucleophilic aromatic substitution between two phenolate molecules. | Phenolate anions, pre-dioxin structures. | 2,3,7,8-TCDD and its isomers. |

| Free-Radical | Homolytic bond cleavage at high temperatures, often on catalytic surfaces. | Phenoxyl radicals, phenyl radicals. | PCDDs, PCDFs, other coupling products. |

| Anionic | Reactions involving the nucleophilic phenolate anion. | Sodium 2,4,5-trichlorophenolate. | Primarily TCDD via condensation. |

Influence of Catalysts (e.g., Metal Oxides like CuO) on Reaction Selectivity

The presence of catalysts, particularly transition metal oxides found in industrial settings and incinerator fly ash, can significantly influence the rate and selectivity of byproduct formation from sodium 2,4,5-trichlorophenolate. Copper(II) oxide (CuO) is a well-documented catalyst in the formation of PCDD/Fs from chlorophenols. nih.govcapes.gov.brnih.gov

The catalytic activity of metal oxides is generally attributed to their ability to facilitate the formation of surface-bound radical species. For example, the chemisorption of chlorophenols onto CuO surfaces can lead to the formation of phenoxyl radicals through an electron transfer process. capes.gov.br The presence of other metal oxides, such as iron(III) oxide (Fe₂O₃), can have a synergistic effect, enhancing the catalytic activity of CuO and leading to higher yields of PCDD/Fs. nih.gov

The nature of the catalytic surface can also dictate the reaction pathway and, consequently, the product distribution. Research on 2-chlorophenol (B165306) has suggested that different mechanisms are at play for the formation of PCDDs and PCDFs on catalyst surfaces:

Eley-Rideal (ER) Mechanism: This mechanism, proposed for PCDD formation, involves the reaction of a gas-phase molecule with a surface-adsorbed species. capes.gov.brnih.gov

Langmuir-Hinshelwood (LH) Mechanism: This mechanism is suggested for PCDF formation and involves the reaction between two species that are both adsorbed on the catalyst surface. capes.gov.brnih.gov

Other metals, such as platinum and palladium, have also been shown to catalyze the formation of PCDD/Fs from chlorophenols. researchgate.net

The influence of catalysts on reaction selectivity is summarized below:

| Catalyst | Proposed Mechanism | Effect on Selectivity |

| CuO | Facilitates formation of surface-bound phenoxyl radicals. capes.gov.br | Promotes formation of both PCDDs and PCDFs. capes.gov.brnih.gov |

| Fe₂O₃/CuO mixture | Synergistic effect, enhancing radical formation on CuO sites. nih.gov | Increases overall PCDD/F yield compared to CuO alone. nih.gov |

| Platinum/Palladium | Catalyzes chlorination and oxidation processes. researchgate.net | Can increase concentrations of PCDD/Fs and chlorophenols. researchgate.net |

Kinetic Investigations of Reaction Rates and Rate-Limiting Steps

Understanding the kinetics of the reactions involving sodium 2,4,5-trichlorophenolate is crucial for controlling the formation of toxic byproducts. Kinetic studies on the formation of PCDD/Fs from chlorophenols have shown that the reaction rates are highly dependent on temperature, reaction time, and the presence of catalysts.

For instance, studies on the formation of PCDDs from pentachlorophenol (B1679276) on fly ash at 300°C have shown that the maximum yield is reached after only 5 minutes, followed by a decrease due to subsequent destruction and dechlorination reactions. core.ac.uk In the case of 2,3,4,6-tetrachlorophenol, a linear relationship between formation and time was observed for the first 20 minutes of the reaction. core.ac.uk

In catalytic systems, the reaction order can provide insights into the rate-limiting steps. For the CuO-catalyzed oxidation of 2-chlorophenol, reaction orders between 0.5 and 1.0 were observed for the formation of certain PCDDs, which is indicative of an Eley-Rideal mechanism. capes.gov.br Conversely, negative reaction orders were observed for the formation of some PCDFs, suggesting a Langmuir-Hinshelwood mechanism where the surface becomes saturated with reactants. capes.gov.br

Environmental Chemistry and Abiotic/biotic Transformation Pathways

Environmental Occurrence and Distribution in Abiotic Matrices (e.g., water, soil, air)

The release of 2,4,5-trichlorophenol (B144370) into the environment has occurred through various channels, including its production and application as a pesticide and its presence as an impurity in other products. who.int It can also form as a degradation product of pesticides like pentachlorophenol (B1679276) and 2,4,5-T. taylorfrancis.com Consequently, low levels of 2,4,5-TCP have been detected in drinking water, groundwater, and ambient water samples. who.intepa.gov

Water: When released into water, 2,4,5-TCP is moderately soluble. tpsgc-pwgsc.gc.ca Its distribution between the dissolved phase and sediment is influenced by its tendency to adsorb to particulate matter. tpsgc-pwgsc.gc.ca The pKa of 2,4,5-trichlorophenol is 7.43, indicating that at environmentally relevant pH values (5 to 9), it will exist as a mixture of the neutral molecule and the anionic form. nih.gov The anionic form is less likely to volatilize from water surfaces. nih.gov

Soil: In soil, 2,4,5-trichlorophenol exhibits moderate to low mobility. nih.govherts.ac.uk Its persistence and movement in soil are influenced by factors such as soil type, organic matter content, and pH. The compound can adsorb to soil particles, particularly those with higher organic carbon content. nih.gov This adsorption can slow its transport to groundwater. tpsgc-pwgsc.gc.ca However, being moderately soluble, there is still a potential for it to dissolve and migrate into groundwater systems. tpsgc-pwgsc.gc.ca

Air: 2,4,5-trichlorophenol can be released into the atmosphere during its production or through incineration processes. epa.gov While it has a low vapor pressure, suggesting low volatility, it can still be found in the air. epa.govtpsgc-pwgsc.gc.ca Exposure for the general population can occur through breathing contaminated air, as well as through food and drinking water. epa.govepa.gov Once in the atmosphere, it is expected to be removed through processes like rainout and dry deposition. epa.gov

Table 1: Physicochemical Properties of 2,4,5-Trichlorophenol Relevant to its Environmental Distribution

| Property | Value | Implication for Environmental Distribution |

|---|---|---|

| Water Solubility | 1,200 mg/L | Moderately soluble, allowing for transport in aqueous systems. tpsgc-pwgsc.gc.ca |

| log Koc | 2.5 - 3.4 | Indicates moderate adsorption to soil and sediment organic matter. tpsgc-pwgsc.gc.ca |

| pKa | 7.43 | Exists as both neutral and anionic forms in most environmental waters, affecting adsorption and volatilization. nih.gov |

| Vapor Pressure | 0.02 mm Hg | Low volatility, suggesting it is less likely to be present in high concentrations in the gas phase. tpsgc-pwgsc.gc.ca |

| Henry's Law Constant | 2 x 10⁻⁷ atm·m³/mol | Slow volatilization from water when dissolved. tpsgc-pwgsc.gc.ca |

Abiotic Degradation Pathways and Mechanisms

The persistence of 2,4,5-trichlorophenol in the environment is determined by various abiotic degradation processes that transform the compound into other chemical species.

Hydrolysis, the reaction with water, is not a significant degradation pathway for 2,4,5-trichlorophenol under typical environmental conditions. It is reported to have a very long hydrolysis half-life, estimated to be more than 8 million years. env.go.jp This indicates that the breakdown of this compound through reaction with water is extremely slow and does not contribute significantly to its removal from aqueous environments.

Photolysis, or degradation by light, is a more significant abiotic pathway for the transformation of 2,4,5-trichlorophenol. taylorfrancis.com When dissolved in water, 2,4,5-TCP can absorb ultraviolet (UV) radiation from sunlight, leading to its decomposition. The rate of direct photolysis is pH-dependent, with the phenolate (B1203915) form being more susceptible to degradation. ascelibrary.com Therefore, photolysis is more favorable under basic conditions. ascelibrary.com

The major product of the photodecomposition of 2,4,5-T is 2,4,5-trichlorophenol. nih.gov In aqueous systems, the photodecomposition of 2,4,5-TCP can yield several intermediate products, including 2,5-dichlorophenol (B122974), 4-chlorocatechol (B124253), and dichlorohydroquinone. nih.govuobabylon.edu.iq The presence of other substances in the water, such as humic acids, can act as photosensitizers, accelerating the degradation process. nih.gov In the presence of a photosensitizer like titanium dioxide (TiO₂) and UV light, 2,4,5-trichlorophenol can be completely mineralized to carbon dioxide and hydrochloric acid. uobabylon.edu.iqkku.ac.th Studies have shown that sunlight can also be effective in this photocatalytic degradation. uobabylon.edu.iqkku.ac.th

The adsorption of 2,4,5-trichlorophenol to soil and sediment particles is a key process influencing its environmental fate and transport. healthandenvironment.org The extent of adsorption is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). Reported Koc values for 2,4,5-TCP range from 89 to 2300, indicating that its mobility in soil can vary from high to slight. nih.gov Soils with higher organic matter and clay content tend to adsorb 2,4,5-TCP more strongly. nih.gov Adsorption can reduce the concentration of the chemical in the water phase, thereby decreasing its bioavailability and mobility. tpsgc-pwgsc.gc.ca However, desorption can occur, leading to a slow release of the contaminant back into the solution phase over time. tpsgc-pwgsc.gc.ca The adsorption process is also influenced by pH, as the anionic form of 2,4,5-TCP generally does not adsorb as strongly as the neutral form. nih.gov Studies have also investigated the use of modified bentonite (B74815) clays (B1170129) for the effective adsorption of 2,4,5-TCP from aqueous solutions. deswater.com

Biotic Transformation Pathways

Microorganisms play a crucial role in the breakdown of 2,4,5-trichlorophenol in the environment.

The biodegradation of 2,4,5-trichlorophenol by microorganisms involves a series of enzymatic reactions that lead to the breakdown of the aromatic ring and the removal of chlorine atoms. While some microorganisms find 2,4,5-TCP to be recalcitrant, others have been shown to degrade it under both aerobic and anaerobic conditions. nih.govelsevierpure.com

Under aerobic conditions, the initial step in the degradation of 2,4,5-TCP often involves a monooxygenase enzyme that hydroxylates the aromatic ring. For example, in some bacteria, the degradation pathway of 2,4,5-T, which first gets converted to 2,4,5-TCP, proceeds through the formation of 2,5-dichlorohydroquinone (B146588) and then 5-chloro-1,2,4-trihydroxybenzene. ethz.ch Subsequent enzymatic steps lead to ring cleavage and further degradation to simpler compounds like succinate (B1194679). taylorfrancis.com

Under anaerobic conditions, reductive dechlorination is a key transformation pathway. nih.gov In this process, chlorine atoms are removed from the phenolic ring and replaced with hydrogen atoms. This can be a stepwise process, leading to the formation of less chlorinated phenols. For instance, the degradation of pentachlorophenol by anaerobic sludge has been shown to produce various trichlorophenol isomers, which are then further dechlorinated. asm.org The complete mineralization of 2,4,5-TCP under anaerobic conditions can lead to the formation of methane (B114726) and carbon dioxide. asm.org Some anaerobic bacteria are capable of using chlorinated compounds like 2,4,5-trichlorophenol in their energy metabolism, a process known as dehalorespiration. oup.com

Table 2: Key Microbial Transformation Products of 2,4,5-Trichlorophenol

| Transformation Pathway | Key Intermediate Products |

|---|---|

| Aerobic Degradation | 3,5-Dichlorocatechol (B76880), 4-Chlorocatechol, 2,5-Dichlorohydroquinone, 5-Chloro-1,2,4-trihydroxybenzene, Succinate, Chlorosuccinate. taylorfrancis.comethz.ch |

| Anaerobic Degradation (Reductive Dechlorination) | Dichlorophenols, Monochlorophenols, Phenol (B47542). asm.org |

Identification and Characterization of Transformation Products and Chemical Metabolites

The transformation of 2,4,5-trichlorophenol, the active form of sodium 2,4,5-trichlorophenolate (B1259039), leads to the formation of several intermediate metabolites before complete mineralization. The specific products formed depend on the degradation pathway, which can be influenced by the type of microorganism and the environmental conditions (aerobic vs. anaerobic).

Under aerobic conditions, soil microbes have been observed to metabolize 2,4,5-trichlorophenol into several key intermediates. These include:

3,5-dichlorocatechol nih.gov

4-chlorocatechol nih.gov

succinate nih.gov

cis,cis-2,4-dichloromuconate nih.gov

In a more detailed metabolic pathway, 2,4,5-TCP can be metabolized to 3,4,6-trichlorocatechol (B154911) and 2,5-dichlorohydroquinone. nih.gov Further transformations can lead to the formation of a dihydroxydichlorobenzene. nih.gov Dimerization of these metabolites can also occur, resulting in more complex structures such as:

A dihydroxyhexachlorobiphenyl nih.gov

A dihydroxypentachlorodiphenyl ether nih.gov

Two hydroxypentachlorodiphenyl ethers nih.gov

A hydroxyhexachlorodiphenyl ether nih.gov

A hydroxyhexachlorodioxin or hydroxyhexachlorodiphenoquinone nih.gov

These metabolites are typically excreted in the urine in mammalian systems. nih.gov

The table below summarizes the identified transformation products of 2,4,5-trichlorophenol.

| Transformation Product/Metabolite | Parent Compound | Organism/System | Reference |

| 3,5-Dichlorocatechol | 2,4,5-Trichlorophenol | Soil microbes | nih.gov |

| 4-Chlorocatechol | 2,4,5-Trichlorophenol | Soil microbes | nih.gov |

| Succinate | 2,4,5-Trichlorophenol | Soil microbes | nih.gov |

| cis,cis-2,4-Dichloromuconate | 2,4,5-Trichlorophenol | Soil microbes | nih.gov |

| 3,4,6-Trichlorocatechol | 2,4,5-Trichlorophenol | General metabolism | nih.gov |

| 2,5-Dichlorohydroquinone | 2,4,5-Trichlorophenol | General metabolism | nih.gov |

| Dihydroxydichlorobenzene | 2,4,5-Trichlorophenol | General metabolism | nih.gov |

| Dihydroxyhexachlorobiphenyl | 2,4,5-Trichlorophenol | General metabolism | nih.gov |

| Dihydroxypentachlorodiphenyl ether | 2,4,5-Trichlorophenol | General metabolism | nih.gov |

| Hydroxypentachlorodiphenyl ethers | 2,4,5-Trichlorophenol | General metabolism | nih.gov |

| Hydroxyhexachlorodiphenyl ether | 2,4,5-Trichlorophenol | General metabolism | nih.gov |

| Hydroxyhexachlorodioxin | 2,4,5-Trichlorophenol | General metabolism | nih.gov |

| Hydroxyhexachlorodiphenoquinone | 2,4,5-Trichlorophenol | General metabolism | nih.gov |

Chemical Persistence and Environmental Half-Life Determinations in Different Compartments

The persistence of 2,4,5-trichlorophenol in the environment is a significant concern due to its toxicity. Its half-life, a measure of the time it takes for half of the initial concentration to degrade, varies considerably depending on the environmental compartment and the prevailing conditions.

In aquatic environments, the biodegradation half-life of 2,4,5-trichlorophenol can be influenced by the microbial populations present. A river die-away test determined an aerobic biodegradation half-life of 23 days. nih.gov In a soil suspension with a concentration of 10 µg/L, the biodegradation half-life, as measured by the loss of UV absorbance, was found to be 15 days. nih.gov

The persistence of 2,4,5-TCP is also affected by its concentration. Studies have shown that it is strongly resistant to biodegradation at concentrations greater than 40 µM. nih.gov This suggests that in highly contaminated areas, the natural attenuation of this compound may be significantly hindered.

The following table provides a summary of the reported environmental half-lives for 2,4,5-trichlorophenol.

| Environmental Compartment | Half-Life | Conditions | Reference |

| River Water | 23 days | Aerobic biodegradation | nih.gov |

| Soil Suspension (10 µg/L) | 15 days | Biodegradation (loss of UV absorbance) | nih.gov |

It is important to note that these values are indicative and can be influenced by a multitude of factors, including temperature, pH, oxygen availability, and the presence of other organic matter. The compound is considered to be slightly mobile in soil systems. herts.ac.uk

Analytical Chemistry Methodologies for Detection and Quantification

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

The direct analysis of sodium 2,3,5-trichlorophenolate in complex matrices like soil, wastewater, or biological tissues is often hindered by low concentrations and interference from other compounds. Therefore, an effective sample preparation and extraction step is essential to isolate and preconcentrate the analyte before instrumental analysis. nih.gov The choice of technique depends on the sample matrix, the concentration of the analyte, and the subsequent analytical method. Since this compound is the salt of a phenol (B47542), methods are typically optimized for the extraction of the more analytically amenable 2,3,5-trichlorophenol (B165520) form, which is achieved by acidifying the sample to convert the phenolate (B1203915) to its corresponding phenol.

Commonly employed advanced extraction techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for the preconcentration and clean-up of chlorophenols from aqueous samples. uobabylon.edu.iq The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), onto which the analyte adsorbs. Interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent. uobabylon.edu.iq For chlorophenols, polymer-based sorbents like polystyrene-divinylbenzene have been shown to provide excellent performance. uobabylon.edu.iq Key parameters that are optimized for SPE include the type of sorbent, sample pH (acidification is crucial), elution solvent, and sample volume.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step. nih.gov It utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and analytes partition into the coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. acs.org For chlorophenols, polyacrylate fibers are often chosen. acs.org

Liquid-Liquid Extraction (LLE) and Liquid-Phase Microextraction (LPME): LLE is a traditional method based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. utah.edu However, it often requires large volumes of hazardous organic solvents. utah.edu Miniaturized versions, such as LPME, have been developed to overcome this drawback. These include single-drop microextraction (SDME) and hollow-fiber LPME, which use microliter volumes of solvent and provide high enrichment factors. nih.gov

Accelerated Solvent Extraction (ASE): ASE is a technique used for extracting analytes from solid samples, such as soil and sediment. It employs conventional solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process. acs.org A method combining ASE using water as the solvent with SPME has been developed for the determination of chlorophenols in soil, demonstrating a novel approach to reduce organic solvent use. acs.org

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of chlorophenol analysis, providing the necessary separation of the target analyte from other compounds in the sample extract. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used.

Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for the determination of chlorophenols. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile or methanol (B129727) and water, often with acid added to ensure the phenols are in their protonated form.

Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic ring is a strong chromophore. The wavelength for detection is typically set around 280-290 nm, corresponding to the absorption maximum of trichlorophenols. nih.gov HPLC has been used to monitor the intermediates, including chlorophenols, during the electrocatalytic dechlorination of 2,3,5-trichlorophenol. nih.gov A method for 2,4,6-trichlorophenol (B30397) using RP-HPLC with a C18 column and a methanol/water mobile phase achieved a detection limit of 1 µg/L. epa.gov

Table 1: Example HPLC Method Parameters for Trichlorophenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | epa.gov |

| Column | C18 Reversed-Phase | epa.gov |

| Mobile Phase | Methanol:Water (70:30 v/v) | epa.gov |

| Flow Rate | 1.0 mL/min | epa.gov |

| Detector | UV Detector | epa.gov |

| Detection Wavelength | 290 nm | epa.gov |

| Detection Limit (LOD) | 1 µg/L | epa.gov |

Gas chromatography offers high separation efficiency and is frequently coupled with mass spectrometry (GC-MS) for definitive identification and quantification. Due to the polarity and low volatility of phenols, a derivatization step is often required before GC analysis. This process converts the polar -OH group into a less polar, more volatile ether or ester derivative. Common derivatizing agents include acetic anhydride, which forms acetate esters, or diazomethane, which forms methyl ethers. nih.govs4science.at

Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that serves as a chemical fingerprint. s4science.at A GC method for 2,3,5-trichlorophenol reported a detection limit of 0.0008 mg/mL. jcsp.org.pk The coupling of SPME with GC-MS provides a powerful, solvent-minimized workflow for analyzing chlorophenols in complex matrices. acs.org

Table 2: GC-MS Method Parameters for Chlorophenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph-Mass Spectrometer | s4science.at |

| Derivatization | Reaction with acetic anhydride to form acetate ester | s4science.at |

| Sample Introduction | Headspace or Liquid Injection after extraction | s4science.at |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | thermofisher.com |

| Detector | Mass Spectrometer (MS) | s4science.at |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

Spectroscopic Characterization Methods for Confirmation and Quantification

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound and its corresponding phenol.

Mass Spectrometry (MS): As mentioned, MS is a powerful detection technique when coupled with GC or LC. For 2,3,5-trichlorophenol (molecular weight approx. 197.45 g/mol ), the electron ionization (EI) mass spectrum shows a characteristic molecular ion peak cluster. nist.govsigmaaldrich.com Due to the presence of three chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl), the molecular ion appears as a pattern of peaks (e.g., at m/z 196, 198, 200) with relative intensities dictated by the isotopic abundances. This isotopic pattern is highly characteristic and provides strong evidence for the presence of a trichlorinated compound. nist.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3,5-trichlorophenol exhibits characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Bands corresponding to C-O stretching, C=C stretching of the aromatic ring, and C-Cl stretching are also present, providing a unique fingerprint for the compound. The NIST Chemistry WebBook contains a reference gas-phase IR spectrum for 2,3,5-trichlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,3,5-trichlorophenol, ¹H NMR would show signals for the two aromatic protons, with their chemical shifts and coupling patterns being determined by the substitution pattern on the aromatic ring. ¹³C NMR spectroscopy would show distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts indicating their chemical environment (e.g., whether they are bonded to chlorine, oxygen, or hydrogen). nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is based on the absorption of light in the ultraviolet and visible regions, which promotes electronic transitions. The UV spectrum of trichlorophenols in solution typically shows absorption maxima related to the π→π* transitions of the benzene (B151609) ring. For instance, an aqueous solution of 2,4,5-trichlorophenol (B144370) shows two maximum absorption bands at 231 nm and 288 nm. uobabylon.edu.iq These spectra are useful for quantification, particularly as a detection method in HPLC.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer an attractive alternative to chromatographic techniques, providing high sensitivity, rapid response, and potential for miniaturization and on-site analysis. utah.edu These methods are based on the electrochemical oxidation of the phenolic hydroxyl group at the surface of a chemically modified electrode. utah.edu

The direct oxidation of chlorophenols on conventional electrodes often suffers from slow kinetics and electrode fouling. utah.edu To overcome these limitations, various modified electrodes have been developed. These modifications involve incorporating nanomaterials such as metal oxides (e.g., CuO), carbon nanotubes, or graphene, which enhance the electrode's surface area, catalytic activity, and electron transfer rate. utah.eduacs.org

Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are used to measure the current response as a function of an applied potential. utah.edu The peak current is proportional to the concentration of the analyte, allowing for quantification. For example, an electrochemical sensor based on CuO nanostructures was developed for 2,4,6-trichlorophenol, achieving a low detection limit of 0.046 µM. acs.org Another platform using a palladium-carbon cocatalyst reported a detection limit of 16.5 nM for the same compound. nih.gov The electrocatalytic dechlorination of 2,3,5-trichlorophenol on palladium/carbon nanotube-modified electrodes has also been studied, demonstrating the application of electrochemical principles to its degradation. nih.gov

Table 3: Performance of Selected Electrochemical Sensors for Trichlorophenol Detection

| Electrode Modification | Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| CuO Nanostructures/Nafion/GCE | 2,4,6-TCP | CV | 1 - 120 | 0.046 µM | acs.org |

| Palladium-Carbon/rGO | 2,4,6-TCP | - | 0.1 - 100 | 16.5 nM | nih.gov |

| ZnO Hollow Spheres/Carbon Paste | 2,4,6-TCP | DPV | 1.0 - 500.0 | 0.4 µM | samipubco.com |

Development and Validation of Novel Analytical Platforms

Research continues to focus on developing faster, more sensitive, and field-portable analytical platforms for chlorophenols. A key trend is the integration of novel materials and biological components into analytical systems.

Nanomaterial-Based Sensors: As discussed in the electrochemical section, the use of nanomaterials is a major area of development. The unique properties of materials like graphene, gold nanoparticles, and quantum dots are being harnessed to create sensors with enhanced sensitivity and selectivity. nih.gov

Biosensors: These platforms incorporate a biological recognition element (e.g., an enzyme like tyrosinase or a specific antibody) with a physical transducer to generate a signal. While highly specific, they can be limited by the stability of the biological component.

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional groups to a target molecule. They can be used as highly selective sorbents in SPE (MISPE) or as the recognition element in electrochemical sensors, offering a robust alternative to biological receptors.

Integrated and Automated Systems: There is a move towards automating the entire analytical workflow, from sample preparation to detection. On-line SPE-HPLC systems, for example, automate the extraction, concentration, and injection steps, reducing analysis time and potential for error. researchgate.net

Novel Conversion Assays: An innovative approach for quantifying 2,4,6-trichlorophenol involves using a specific bacterial strain, Mycolicibacterium sp. CB14, to quantitatively convert the TCP into the more volatile and easily detectable 2,4,6-trichloroanisole (TCA). nih.gov This biological conversion step replaces the need for chemical derivatization prior to GC-MS analysis and achieved a very low detection limit of 5.2 ng/L. nih.gov

The validation of these novel methods is a critical step, involving the assessment of parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity to ensure the reliability of the results.

Advanced Remediation and Abatement Technologies Focused on Chemical Processes

Advanced Oxidation Processes (AOPs) for Chemical Degradation

AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can effectively break down complex organic molecules into simpler, less harmful substances.

Fenton and Photo-Fenton Oxidation Systems

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV or solar light, which facilitates the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.

Studies on the degradation of related trichlorophenol isomers, such as 2,4,6-trichlorophenol (B30397), have demonstrated the efficacy of these systems. The degradation rate is significantly influenced by parameters like pH, the concentration of iron ions, and the dosage of hydrogen peroxide. tandfonline.comresearchgate.net For instance, the optimal pH for the Fenton reaction is typically acidic, around 3, to prevent the precipitation of iron hydroxides. tandfonline.comresearchgate.net The efficiency of the photo-Fenton process has been demonstrated in the treatment of saline aqueous solutions containing a mixture of phenol (B47542), 2,4-dichlorophenoxyacetic acid, and 2,4-dichlorophenol (B122985), achieving significant removal of dissolved organic carbon. nih.gov The use of solar light in the photo-Fenton process offers a cost-effective and sustainable approach to water treatment. mdpi.com

The table below summarizes the key parameters and findings from a study on the degradation of 2,4,6-trichlorophenol using various AOPs. researchgate.net

| Parameter | UV | UV/H₂O₂ | Fenton | UV/Fenton | UV/TiO₂ |

| Initial 2,4,6-T Concentration (ppm) | 100 | 100 | 100 | 100 | 100 |

| Optimal pH | - | - | 3 | 3 | Medium |

| Fe²⁺ Concentration (ppm) | - | - | 5 | 5 | - |

| H₂O₂ Concentration (ppm) | - | 100 | 100 | 100 | - |

| Degradation Order | 5 | 3 | 4 | 1 | 2 |

Photocatalytic Degradation Using Semiconductor Catalysts (e.g., TiO₂)

Semiconductor photocatalysis, most commonly utilizing titanium dioxide (TiO₂), is another powerful AOP. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which in turn degrade organic pollutants.